Bromo-PEG12-t-butyl ester
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Overview
Description
Bromo-PEG12-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromide group is a good leaving group for nucleophilic substitution reactions, while the t-butyl group can be deprotected under acidic conditions .
Industrial Production Methods
The industrial production of Bromo-PEG12-t-butyl ester involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG12-t-butyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromide group acts as a leaving group, allowing nucleophiles to replace it.
Deprotection Reactions: The t-butyl protected carboxyl group can be deprotected under acidic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at room temperature.
Deprotection: Acidic conditions, such as using trifluoroacetic acid (TFA), are employed to remove the t-butyl protecting group.
Major Products Formed
Nucleophilic Substitution: The major products are PEG derivatives with various functional groups replacing the bromide.
Deprotection: The major product is the free carboxyl group PEG derivative.
Scientific Research Applications
Bromo-PEG12-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings .
Mechanism of Action
Bromo-PEG12-t-butyl ester exerts its effects through its functional groupsThe t-butyl protected carboxyl group can be deprotected to reveal a free carboxyl group, enabling further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
- Bromo-PEG4-t-butyl ester
- Bromo-PEG8-t-butyl ester
- Bromo-PEG16-t-butyl ester
Uniqueness
Bromo-PEG12-t-butyl ester is unique due to its specific PEG chain length (12 ethylene glycol units), which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications requiring a hydrophilic spacer with moderate length .
Properties
Molecular Formula |
C31H61BrO14 |
---|---|
Molecular Weight |
737.7 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H61BrO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29H2,1-3H3 |
InChI Key |
PQFAGHRBDUBULD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
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